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Compound of Interest
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Cat. No.: B1667239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-748730, also known as 4'-Hydroxy Dasatinib, is a primary active metabolite of the potent

oral multi-targeted kinase inhibitor, Dasatinib. This technical guide provides a comprehensive

overview of the chemical structure, metabolic generation, and known biological significance of

BMS-748730. While much of the existing research focuses on the parent compound, this

document collates the available data specific to its 4'-hydroxylated metabolite, offering insights

into its potential role in the overall pharmacological profile of Dasatinib. The guide includes a

summary of its chemical and physical properties, a detailed description of its metabolic

pathway, and a discussion of the signaling cascades potentially influenced by this metabolite,

extrapolated from the known mechanisms of Dasatinib.

Chemical Structure and Properties
BMS-748730 is the product of hydroxylation of Dasatinib on the phenyl ring.

Chemical Name: N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-

piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[1]

Molecular Formula: C₂₂H₂₆ClN₇O₃S[2][3]

CAS Number: 910297-57-3[2]
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Property Value Source

Molecular Weight 504.00 g/mol [2][3]

Synonyms
4'-Hydroxy Dasatinib,

Dasatinib metabolite M20
[1][2]

Metabolic Pathway and Pharmacokinetics
BMS-748730, or 4'-Hydroxy Dasatinib (M20), is a significant circulating metabolite of Dasatinib.

[1][4][5] Its formation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme

through hydroxylation.[2][5] While other metabolites of Dasatinib exist, M20 is noted as one of

the more efficiently formed.[5]

The metabolic conversion of Dasatinib to its metabolites, including 4'-Hydroxy Dasatinib, is a

critical aspect of its pharmacokinetic profile. The quantification of Dasatinib and its metabolites

in biological samples is typically achieved using sensitive analytical techniques such as Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Below is a simplified diagram illustrating the metabolic generation of 4'-Hydroxy Dasatinib.
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Caption: Metabolic conversion of Dasatinib to BMS-748730.

Experimental Protocols
Detailed experimental protocols specifically for the synthesis and biological evaluation of BMS-
748730 are not extensively available in the public domain. However, based on the analysis of

Dasatinib and its metabolites, the following general methodologies are applicable.

Quantification of BMS-748730 in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]
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Sample Preparation: Protein precipitation of plasma samples followed by solid-phase

extraction. The eluate is then evaporated and reconstituted for analysis.[6]

Chromatographic Separation: A reversed-phase C18 or similar column is typically used with

a gradient elution of an aqueous buffer (e.g., ammonium acetate) and an organic solvent

(e.g., acetonitrile or methanol).[6]

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in

multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

In Vitro Metabolism Studies
System: Human liver microsomes (HLM) or cDNA-expressed CYP enzymes (specifically

CYP3A4).[5]

Procedure: Incubate BMS-748730 with the enzyme system in the presence of NADPH. The

reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify

metabolites.[5]

Signaling Pathways and Mechanism of Action
The specific biological activity and kinase inhibition profile of BMS-748730 are not well-

documented in publicly available literature. However, as a major metabolite of Dasatinib, its

activity is likely to be related to the known mechanisms of the parent drug. Dasatinib is a potent

inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and

PDGFR.[2][7]

The primary target of Dasatinib in the treatment of Chronic Myeloid Leukemia (CML) and

Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is the BCR-ABL

fusion protein.[8] Inhibition of this constitutively active kinase blocks downstream signaling

pathways that drive cancer cell proliferation and survival.

The following diagram illustrates the established signaling pathway of Dasatinib, which may be

relevant for understanding the potential effects of BMS-748730.
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Caption: Inhibition of key oncogenic signaling pathways by Dasatinib.

Conclusion
BMS-748730 (4'-Hydroxy Dasatinib) is a key metabolite in the biotransformation of Dasatinib.

While detailed, independent characterization of its biological activity is limited, its significant

presence in circulation suggests a potential contribution to the overall pharmacological effect of

Dasatinib. Further research is warranted to fully elucidate the specific kinase inhibition profile

and the impact of BMS-748730 on the signaling pathways targeted by its parent compound.

Such studies would provide a more complete understanding of Dasatinib's in vivo activity and

could inform the development of future kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1667239?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8685414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8685414/
https://www.clinpgx.org/pathway/PA166164906
https://www.schd-shimadzu.com/en/metabolites/3050-169389-Dasatinib-M20-metabolite.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.797881/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.797881/full
https://pubmed.ncbi.nlm.nih.gov/18556438/
https://pubmed.ncbi.nlm.nih.gov/18556438/
https://pubmed.ncbi.nlm.nih.gov/18556438/
https://www.benchchem.com/pdf/A_Comparative_Pharmacokinetic_Analysis_of_Dasatinib_and_Its_Metabolites.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988651/
https://pubchem.ncbi.nlm.nih.gov/compound/Dasatinib
https://www.benchchem.com/product/b1667239#bms-748730-chemical-structure
https://www.benchchem.com/product/b1667239#bms-748730-chemical-structure
https://www.benchchem.com/product/b1667239#bms-748730-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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